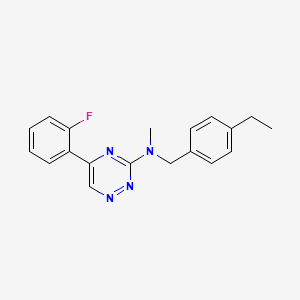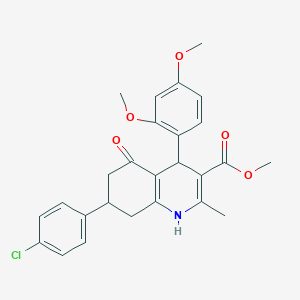
N-(4-chlorophenyl)-1-butanesulfonamide
描述
N-(4-chlorophenyl)-1-butanesulfonamide, commonly known as Bumetanide, is a potent diuretic drug that is widely used in the medical field for the treatment of various conditions such as hypertension, congestive heart failure, and edema. Bumetanide belongs to the class of loop diuretics, which work by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing the excretion of water and electrolytes from the body.
作用机制
Bumetanide works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, which in turn leads to an increase in the excretion of water and electrolytes from the body. This results in a decrease in blood volume and a reduction in edema.
Biochemical and Physiological Effects
Bumetanide has several biochemical and physiological effects on the body. It decreases blood volume, blood pressure, and edema. It also increases urine output and excretion of electrolytes such as sodium, potassium, and chloride. Bumetanide has been shown to have a rapid onset of action and a short half-life.
实验室实验的优点和局限性
Bumetanide has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, there are also limitations to the use of Bumetanide in lab experiments. It has a short half-life, which may limit its usefulness in long-term studies. It may also have off-target effects that could confound experimental results.
未来方向
There are several future directions for the study of Bumetanide. One area of research is the potential use of Bumetanide in the treatment of ASD. Studies have shown that Bumetanide can reduce the severity of symptoms in individuals with ASD. Further research is needed to determine the optimal dose and duration of treatment. Another area of research is the development of new and more potent diuretic drugs based on the structure of Bumetanide. This could lead to the development of more effective treatments for hypertension, congestive heart failure, and edema.
Conclusion
In conclusion, Bumetanide is a potent diuretic drug that has been extensively studied for its therapeutic potential in various medical conditions. It works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys, leading to a decrease in the reabsorption of sodium and chloride ions and an increase in the excretion of water and electrolytes from the body. Bumetanide has several advantages for lab experiments, but also has limitations. There are several future directions for the study of Bumetanide, including its potential use in the treatment of ASD and the development of new and more potent diuretic drugs.
合成方法
Bumetanide is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 1-butylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-chlorophenyl)-1-butanesulfonamide, which is then purified by recrystallization.
科学研究应用
Bumetanide has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and edema. Bumetanide is also being investigated for its potential use in the treatment of autism spectrum disorder (ASD).
属性
IUPAC Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUXTNKGBCHPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991795 | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
CAS RN |
7143-37-5 | |
| Record name | NSC41557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
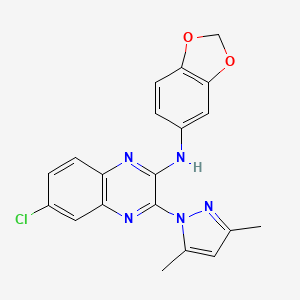
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
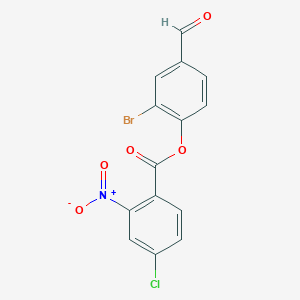
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)
![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
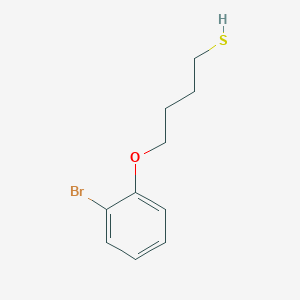
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
